Cas no 4468-58-0 (2-(3-Hydroxy-4-methoxyphenyl)acetonitrile)
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile
- 3-hydroxy-4-methoxyphenylacetonitrile
- (3-Hydroxy-4-methoxyphenyl)acetonitrile
- DTXSID80452048
- AKOS022636538
- SCHEMBL7923111
- DB-218083
- EN300-1998604
- 4468-58-0
- MFCD18397213
- Benzeneacetonitrile, 3-hydroxy-4-methoxy-
- AS-35812
-
- MDL: MFCD18397213
- Inchi: 1S/C9H9NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4H2,1H3
- InChI Key: YAIONKMWQNEDJU-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(CC#N)=CC=1O
Computed Properties
- Exact Mass: 163.063328530g/mol
- Monoisotopic Mass: 163.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 53.2Ų
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A427080-10mg |
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile |
4468-58-0 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A427080-50mg |
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile |
4468-58-0 | 50mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A427080-100mg |
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile |
4468-58-0 | 100mg |
$ 275.00 | 2022-06-08 | ||
| abcr | AB448988-250 mg |
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile |
4468-58-0 | 250mg |
€526.10 | 2023-04-22 | ||
| abcr | AB448988-1 g |
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile |
4468-58-0 | 1g |
€1,311.60 | 2023-04-22 | ||
| TRC | A427080-500mg |
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile |
4468-58-0 | 500mg |
$ 2000.00 | 2023-09-09 | ||
| Enamine | EN300-1998604-1g |
2-(3-hydroxy-4-methoxyphenyl)acetonitrile |
4468-58-0 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1998604-5g |
2-(3-hydroxy-4-methoxyphenyl)acetonitrile |
4468-58-0 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-1998604-10g |
2-(3-hydroxy-4-methoxyphenyl)acetonitrile |
4468-58-0 | 10g |
$3315.0 | 2023-09-16 | ||
| Enamine | EN300-1998604-0.05g |
2-(3-hydroxy-4-methoxyphenyl)acetonitrile |
4468-58-0 | 0.05g |
$647.0 | 2023-09-16 |
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile Suppliers
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile
Professional Introduction to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile (CAS No. 4468-58-0)
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, with the chemical identifier CAS No. 4468-58-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its aromatic structure and functional groups, has garnered attention due to its versatile applications in the development of pharmaceutical intermediates and specialty chemicals. The presence of both hydroxyl and methoxy substituents on the benzene ring, coupled with the nitrile group at the acetyl position, makes it a valuable building block for constructing more complex molecular frameworks.
The structural features of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile contribute to its reactivity and utility in synthetic pathways. The hydroxyl group provides a site for further functionalization, such as etherification or esterification, while the methoxy group can participate in various electronic and steric interactions. The nitrile group, on the other hand, serves as a versatile handle for nucleophilic addition reactions, enabling the introduction of diverse side chains. These properties make it an indispensable intermediate in the synthesis of biologically active molecules.
In recent years, there has been a surge in research focusing on natural product-inspired drug discovery, where 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile has emerged as a key precursor. Its structural motif is reminiscent of many bioactive compounds found in plants and marine organisms. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The hydroxyl and methoxy groups can be strategically modified to enhance binding affinity to target proteins, making it a promising scaffold for drug development.
Moreover, advancements in green chemistry have prompted researchers to investigate more sustainable synthetic routes for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. Catalytic methods that minimize waste and energy consumption have been particularly well-received. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the aromatic core efficiently. These methods not only improve yield but also align with the growing emphasis on environmentally friendly practices in chemical synthesis.
The pharmaceutical industry has also shown interest in exploring the pharmacological potential of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. Preclinical studies have indicated that certain derivatives exhibit anti-inflammatory and antioxidant properties. The combination of hydroxyl and methoxy groups allows for fine-tuning of physicochemical properties such as solubility and metabolic stability, which are critical factors in drug design. Additionally, computational modeling has been used to predict binding modes of these derivatives with biological targets, providing insights into their mechanism of action.
Beyond pharmaceutical applications, 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile finds utility in materials science and agrochemical research. Its aromatic structure makes it a suitable candidate for developing organic semiconductors and liquid crystals. In agrochemistry, derivatives of this compound have been investigated for their herbicidal and fungicidal properties. The ability to modify its functional groups allows chemists to tailor its biological activity for specific applications in crop protection.
The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve multi-step sequences with harsh conditions. However, recent innovations have led to more streamlined routes that enhance efficiency and selectivity. For instance, asymmetric synthesis techniques have been employed to produce enantiomerically pure forms of this compound, which is crucial for drugs where stereochemistry plays a pivotal role.
In conclusion, 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile (CAS No. 4468-58-0) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, while its derivatives exhibit promising biological activities. As research continues to evolve, new synthetic strategies and applications will undoubtedly emerge, further solidifying its importance in chemical science.
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